

# The History and Discovery of 4-Methylamphetamine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methylamphetamine, (+)-

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## Abstract

4-Methylamphetamine (4-MA), a synthetic stimulant of the amphetamine class, has a multifaceted history, from its early investigation as a potential pharmaceutical to its emergence as a new psychoactive substance (NPS). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of 4-MA. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing its chemical synthesis, mechanism of action, and the analytical methods for its study. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

## Introduction

4-Methylamphetamine (4-MA), also known as para-methylamphetamine (p-TAP), is a ring-methylated derivative of amphetamine. Structurally, it is the 4-methyl analog of amphetamine. While its initial exploration was in the realm of legitimate pharmaceutical research, it has since appeared sporadically on the illicit drug market, often sold as or mixed with amphetamine. This guide delves into the historical timeline of its discovery, its chemical synthesis, and its pharmacological properties.

## History and Discovery

The history of 4-methylamphetamine can be traced back to the mid-20th century, with a significant gap before its re-emergence as a substance of concern in the 21st century.

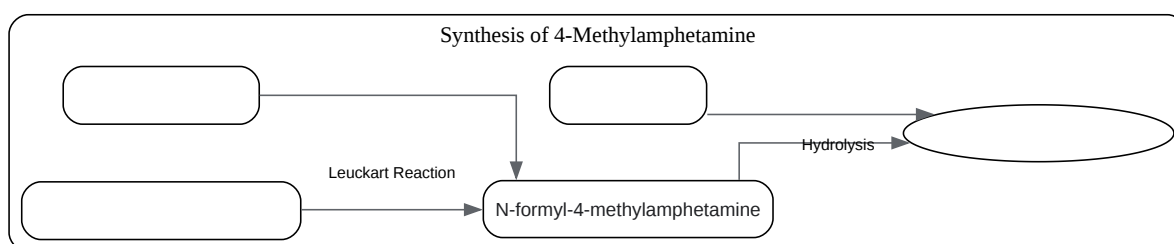
- 1952: 4-MA was first investigated as an appetite suppressant.[1][2] During this period, it was given the proposed trade name "Aptrol," although its development was never completed.[1][2]
- 1973: The first report of 4-MA on the illicit drug market emerged from the United States.[3]
- Late 2000s: 4-MA began to be detected more frequently in Europe as a new psychoactive substance, often found in samples of illicit amphetamine.[3][4] This re-emergence was hypothesized to be due to changes in the availability of precursors for illicit amphetamine synthesis.[3]

## Chemical Synthesis

The primary route for the synthesis of 4-methylamphetamine is the reductive amination of 4-methylbenzyl methyl ketone (4-methyl-BMK), also known as 4-methylphenylacetone.[3] The Leuckart reaction is a commonly employed method for this transformation.[3]

### Synthesis via Leuckart Reaction

The Leuckart reaction involves the conversion of a ketone to an amine using ammonium formate or formamide. The general workflow for the synthesis of 4-MA from 4-methyl-BMK is depicted below.



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Caption: General workflow for the synthesis of 4-MA via the Leuckart reaction.

#### Experimental Protocol: Leuckart Reaction (General Procedure)

This is a generalized protocol based on the known chemistry of the Leuckart reaction for the synthesis of amphetamines. Specific reaction conditions for 4-MA may vary.

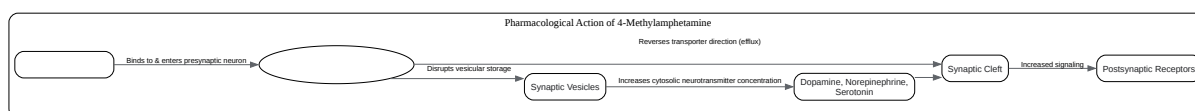
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzyl methyl ketone (1 equivalent) with an excess of ammonium formate or formamide (2-4 equivalents).
- **Heating:** Heat the reaction mixture to a temperature of 160-185°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Formation of Intermediate:** This step yields the N-formyl-4-methylamphetamine intermediate.
- **Hydrolysis:** After cooling, the reaction mixture is subjected to acid hydrolysis to cleave the formyl group. This is typically achieved by adding a strong acid, such as hydrochloric acid, and refluxing the mixture for several hours.
- **Workup and Purification:** The reaction mixture is then cooled, made alkaline with a base (e.g., sodium hydroxide), and the resulting 4-methylamphetamine freebase is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The final product can be further purified by distillation or by converting it to a salt (e.g., hydrochloride) and recrystallizing it.

## Pharmacological Profile

4-Methylamphetamine is a potent releasing agent of the monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Its pharmacological activity is mediated by its interaction with the respective monoamine transporters (SERT, NET, and DAT).

## Mechanism of Action

4-MA acts as a substrate for the monoamine transporters. It is taken up into the presynaptic neuron, where it disrupts the vesicular storage of neurotransmitters and reverses the direction of transporter flux, leading to a non-exocytotic release of serotonin, norepinephrine, and dopamine into the synaptic cleft.



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Caption: Mechanism of 4-MA-induced monoamine release.

## Quantitative Pharmacological Data

In vitro studies have quantified the potency of 4-MA at the human monoamine transporters.

Transporter	EC50 (nM)
Serotonin (SERT)	53.4
Norepinephrine (NET)	22.2
Dopamine (DAT)	44.1

EC50 (half-maximal effective concentration) values represent the concentration of 4-MA required to elicit 50% of the maximal release of the respective neurotransmitter.<sup>[1]</sup>

In vivo studies in rats using microdialysis have shown that 4-MA is a more potent serotonin releaser relative to its effects on dopamine.<sup>[1]</sup>

## Experimental Protocols

## Monoamine Transporter Uptake Assay (General Protocol for EC50 Determination)

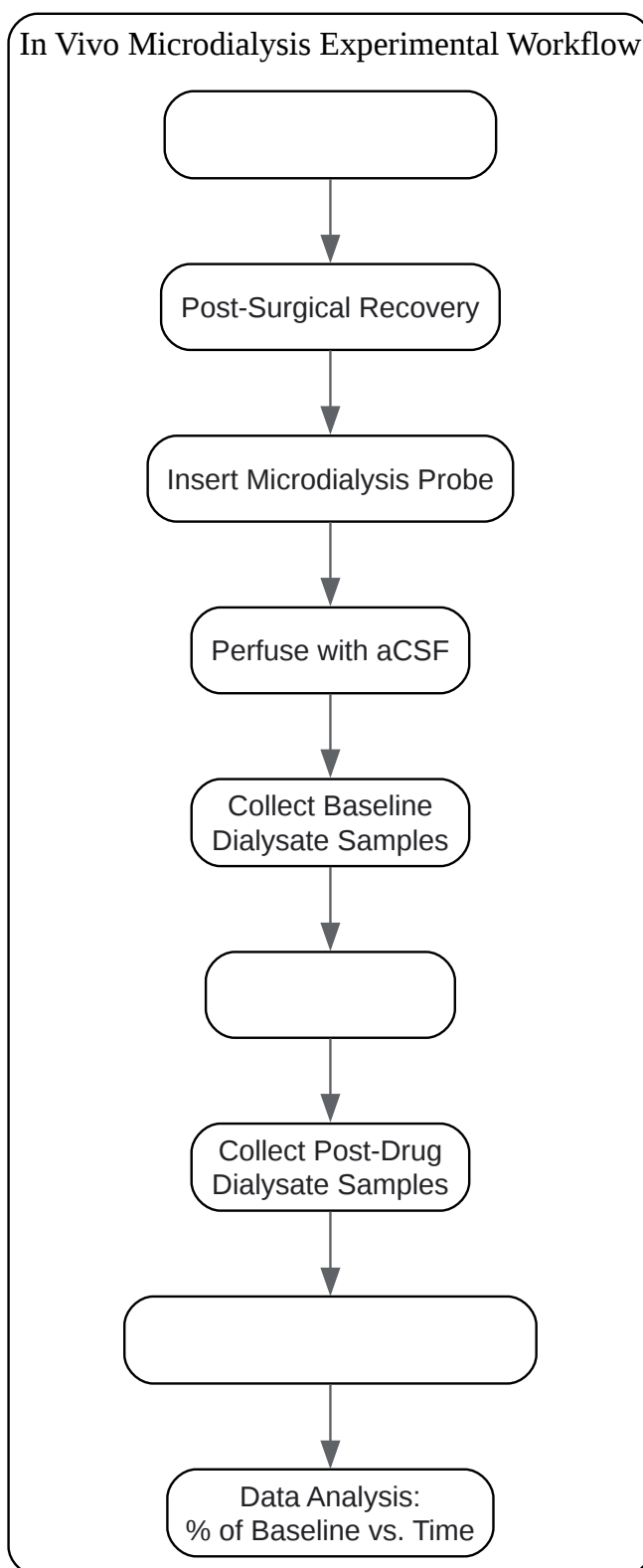
This protocol is a generalized procedure for determining the EC50 values of a compound at monoamine transporters, based on common methodologies in the field.

- **Cell Culture:** Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).
- **Plate Preparation:** Seed the cells into 96-well microplates and allow them to adhere and form a confluent monolayer.
- **Assay Buffer Preparation:** Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- **Compound Dilution:** Prepare a serial dilution of 4-methylamphetamine in the assay buffer.
- **Radioligand Preparation:** Prepare a solution of a radiolabeled substrate for each transporter (e.g., [3H]5-HT for SERT, [3H]NE for NET, and [3H]DA for DAT) in the assay buffer.
- **Uptake Inhibition Assay:**
  - Wash the cells with the assay buffer.
  - Pre-incubate the cells with various concentrations of 4-MA or vehicle for a specified time.
  - Initiate the uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 10-20 minutes) at 37°C.
  - Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- **Measurement:** Lyse the cells and measure the radioactivity in each well using a scintillation counter.
- **Data Analysis:** Plot the percentage of inhibition of radioligand uptake against the logarithm of the 4-MA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The EC50 value for release can be determined in a similar assay format by preloading the cells with the radiolabeled substrate and then measuring the amount of radioactivity released into the buffer after exposure to 4-MA.

## In Vivo Microdialysis in Rats (General Protocol)

This is a generalized protocol for in vivo microdialysis to measure neurotransmitter levels in the brain of awake rats.

- **Animal Surgery:** Anesthetize the rat and stereotactically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).
- **Recovery:** Allow the animal to recover from surgery for a specified period.
- **Microdialysis Probe Insertion:** On the day of the experiment, insert a microdialysis probe through the guide cannula.
- **Perfusion:** Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- **Baseline Collection:** Collect several baseline dialysate samples to establish basal neurotransmitter levels.
- **Drug Administration:** Administer 4-methylamphetamine via a chosen route (e.g., intraperitoneal injection).
- **Sample Collection:** Continue to collect dialysate samples at regular intervals post-drug administration.
- **Neurochemical Analysis:** Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS).
- **Data Analysis:** Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.



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Caption: Workflow for in vivo microdialysis experiments in rats.

## Conclusion

4-Methylamphetamine possesses a history that reflects the trajectory of many psychoactive substances, from initial scientific inquiry to its appearance in non-medical contexts. Its potent monoamine-releasing properties, with a notable preference for serotonin, distinguish it from its parent compound, amphetamine. The synthetic routes, primarily through reductive amination of 4-methyl-BMK, are well-established in principle, though clandestine production can lead to impure products. The provided experimental protocols offer a foundational understanding for researchers aiming to study the synthesis and pharmacology of 4-MA and related compounds. A thorough understanding of its chemical and pharmacological characteristics is essential for the scientific and regulatory communities to address its potential for abuse and to explore any potential therapeutic applications of related compounds.

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